molecular formula C6H6N2O2 B1316520 Methyl pyridazine-3-carboxylate CAS No. 34253-02-6

Methyl pyridazine-3-carboxylate

Cat. No. B1316520
CAS RN: 34253-02-6
M. Wt: 138.12 g/mol
InChI Key: ITMAHDJHOXDZEL-UHFFFAOYSA-N
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Description

“Methyl pyridazine-3-carboxylate” is a derivative of pyridazine . Pyridazine is an organic compound with a six-membered ring containing two adjacent nitrogen atoms . It has been found to exhibit a wide range of pharmacological activities .


Synthesis Analysis

There are several methods for the synthesis of pyridazine derivatives. One approach involves a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers . Another method involves an unexpected C-C bond cleavage in the absence of metal, which enables an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones .


Chemical Reactions Analysis

Pyridazine derivatives have been found to undergo a variety of chemical reactions. For instance, 3-Methylpyridazine reacts with halogenotrimethylplatinum (IV), [PtXMe 3) 4 ], to form complexes of type fac - [PtXMe 3 (3-Mepydz) 2] (X = Cl, Br or I) . It also undergoes self-association in aqueous solution at acidic, neutral and basic pH .

Scientific Research Applications

Pharmacological Activity

Methyl pyridazine-3-carboxylate derivatives have been investigated for various pharmacological activities. For instance, ethyl 2-methylimidazo[1,2-b]pyridazine-3-carboxylates showed potential in inhibiting prostaglandin biosynthesis, and their anti-inflammatory, analgesic, and ulcerogenic actions were evaluated (Abignente et al., 1992).

Antibacterial Properties

These compounds have also demonstrated notable antibacterial properties. A study on 1-aryl-1,4-dihydro-4-oxo-6-methyl pyridazine-3-carboxylic acid found considerable activity against both gram-positive and gram-negative organisms, indicating their potential as antibacterial agents (Nagawade et al., 2005).

Anticonvulsive and Antihypertensive Effects

Some derivatives of methyl pyridazine-3-carboxylate have shown promise in neurological and cardiovascular applications. 3,6-dialkoxy-pyridazines, in particular, exhibited good anticonvulsive properties, while 3,6-dihydrazino-pyridazine was found to share pharmacological properties with blood pressure-lowering drugs (Druey et al., 1954).

Herbicidal Activities

Interestingly, methyl pyridazine-3-carboxylate derivatives have also been explored for their herbicidal properties. Novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives exhibited significant herbicidal activities in Spirodela polyrrhiza and greenhouse tests, showcasing their potential in agricultural applications (Xu et al., 2008).

Corrosion Inhibition

In the field of material science, pyridazine derivatives have been studied as corrosion inhibitors for metals. For example, pyridazine derivatives showed potential in inhibiting corrosion of mild steel in acidic environments, demonstrating their applicability in industrial maintenance (Khadiri et al., 2016).

Safety And Hazards

“Methyl pyridazine-3-carboxylate” should be handled with care. Users are advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid breathing dust, fume, gas, mist, vapors, or spray . It should be used only outdoors or in a well-ventilated area .

Future Directions

Pyridazine derivatives have potential applications in medicinal chemistry and optoelectronics . They have emerged as privileged structures in heterocyclic chemistry, both because of their excellent chemistry and because of their potential applications . Therefore, the synthetic methods and biological activities of pyridazine derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

properties

IUPAC Name

methyl pyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c1-10-6(9)5-3-2-4-7-8-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITMAHDJHOXDZEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30515076
Record name Methyl pyridazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30515076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl pyridazine-3-carboxylate

CAS RN

34253-02-6
Record name Methyl pyridazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30515076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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